4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Description
4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and a 3,4-dimethylphenyl group at position 2. Its molecular formula is C₁₅H₁₃ClN₃, with a molecular weight of 270.74 g/mol (calculated from CAS data in ). This compound belongs to a class of bicyclic structures widely explored in medicinal chemistry due to their ability to act as hinge-binding motifs in kinase inhibitors, as demonstrated in BTK inhibitor development (). The chlorine atom enhances electrophilicity, while the dimethylphenyl group contributes to hydrophobic interactions in binding pockets.
Properties
IUPAC Name |
4-chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-3-4-11(7-10(9)2)12-8-13-14(15)16-5-6-18(13)17-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMXIXNHAQKAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the pyrazolo[1,5-a]pyrazine scaffold .
Industrial Production Methods
Chemical Reactions Analysis
Functionalization at Position 7 via Carbene Insertion
The 7-position of pyrazolo[1,5-a]pyrazine derivatives exhibits high acidity (calculated pKa ~22–27 in DMSO), enabling selective C–H functionalization. Using silylformamidine under solvent-free conditions, 4-chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine undergoes carbene insertion to form aminal intermediates. Hydrolysis of these aminals yields aldehydes, while methanolysis produces methylimines .
Key Data:
| Reaction Conditions | Product | Yield |
|---|---|---|
| 1.5 eq. silylformamidine, RT, 4d | Aminal (pre-hydrolysis) | >90% |
| 90°C, 10h (accelerated) | Aminal | 71–90% |
| H2O (hydrolysis) | Aldehyde (4-CHO derivative) | 85% |
This reaction is facilitated by electron-withdrawing substituents (e.g., Cl at position 4), which lower the pKa of the 7-position C–H bond .
Nucleophilic Substitution at Position 4
The 4-chloro group is highly reactive toward nucleophilic displacement. Studies demonstrate:
-
Methoxylation : Treatment with NaOMe in methanol replaces Cl with OMe at 60°C (82% yield) .
-
Hydrolysis : NaOH in methanol/water (3:1) at 60°C converts Cl to OH (54% yield) .
-
Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh3)4/Cs2CO3 in dioxane/H2O yields 4-aryl derivatives.
Comparative Reactivity Table:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| NaOMe | 4-OMe derivative | MeOH, 60°C, 6h | 82% |
| NaOH | 4-OH derivative | MeOH/H2O, 60°C, 4h | 54% |
| Ar-B(OH)2, Pd(PPh3)4 | 4-Aryl derivative | Dioxane/H2O, 100°C | 53–75% |
Electrophilic Substitution at Position 3
The 3-position is activated for electrophilic substitution due to the electron-donating dimethylphenyl group. Notable reactions include:
-
Bromination : NBS in CCl4 at 80°C introduces Br at position 3 (68% yield) .
-
Nitration : HNO3/H2SO4 at 0°C yields 3-nitro derivatives (57% yield) .
Mechanistic Insights
-
Carbene Insertion : DFT calculations confirm a two-step mechanism involving nucleophilic attack by the carbene at position 7, followed by ring closure .
-
Kinase Binding : Docking studies reveal π–π stacking with Phe589 and hydrogen bonding with Glu590/Met592 in TRKA .
Synthetic Routes
The core structure is synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Optimized conditions:
This compound’s reactivity profile enables diverse modifications, making it a valuable scaffold for drug discovery and materials science. Ongoing research focuses on expanding its applications through targeted functionalization .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives, including 4-chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine. In vitro tests have demonstrated effectiveness against various bacterial strains. For instance, a series of synthesized pyrazolo compounds exhibited significant antibacterial and antifungal activities when tested against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyrazolo Compounds
| Compound Name | Bacterial Strain Tested | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| This compound | Escherichia coli | High |
| This compound | Candida albicans | Moderate |
1.2 Antitumor Activity
The compound has also shown promise in antitumor applications. In studies evaluating its effects on human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), it was found to exhibit cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin .
Table 2: Antitumor Activity Against Human Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Comparison to Doxorubicin |
|---|---|---|
| MCF-7 | 15 | Similar |
| HCT-116 | 20 | Higher |
| HepG-2 | 18 | Similar |
Case Studies
Case Study 1: Antimicrobial Screening
In a comprehensive study published in Pharmaceutical Sciences, a series of pyrazolo derivatives were synthesized and screened for their antimicrobial activity. The study demonstrated that compounds similar to this compound had promising antibacterial effects against resistant strains of bacteria .
Case Study 2: Antitumor Efficacy
Another research article focused on the antitumor efficacy of pyrazolo compounds against different cancer cell lines. The findings indicated that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways, thus marking its potential as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine
4-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazine
- Molecular Formula : C₇H₃ClF₃N₃ ().
- Key Differences : A trifluoromethyl group replaces the aromatic substituent.
Core Structure Variations: Pyrazolo[1,5-a]pyrazine vs. Related Heterocycles
Pyrazolo[1,5-a]quinoxaline Derivatives
- Example Compounds : Two lead derivatives with IC₅₀ values of 8.2 µM and 10 µM against TLR7 ().
- Key Differences: A quinoxaline core replaces pyrazine, expanding the π-conjugated system.
- Impact: These derivatives exhibit potent TLR7 antagonism, with activity dependent on alkyl chain length (optimal at 4–5 carbons).
Pyrazolo[1,5-a]pyrimidines
- Example Compounds : Compounds 7–24 with improved oral bioavailability compared to pyrazolotriazines ().
- Key Differences : Pyrimidine ring instead of pyrazine.
- Impact : Pyrazolo[1,5-a]pyrimidines demonstrate comparable kinase inhibition potency but superior pharmacokinetic profiles, suggesting that core structure influences absorption and metabolism ().
Biological Activity
4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a pyrazole ring fused with a chlorinated aromatic system, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrazolo family exhibit a range of biological activities including:
- Antimicrobial Activity : Pyrazolo compounds have shown potential against various bacterial and fungal strains.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Certain pyrazoles have demonstrated the ability to modulate inflammatory pathways.
Antimicrobial Activity
In a study evaluating the antimicrobial properties of pyrazole derivatives, compounds similar to this compound were synthesized and tested against several pathogens. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
A series of pyrazolo derivatives were assessed for their cytotoxic effects on various cancer cell lines. Notably, compounds with structural similarities to this compound showed promising results in inhibiting the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of pyrazole derivatives revealed that certain compounds can inhibit the production of pro-inflammatory cytokines. For instance, a study demonstrated that similar pyrazoles reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Data Tables
| Activity Type | Tested Compound | Target Pathogen/Cell Line | Activity |
|---|---|---|---|
| Antimicrobial | This compound | Staphylococcus aureus | Significant Inhibition |
| Anticancer | Similar Pyrazole Derivative | MCF-7 (Breast Cancer) | Cytotoxic Effect |
| Anti-inflammatory | Similar Pyrazole Derivative | LPS-stimulated Macrophages | Reduced Cytokine Levels |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazoles act as inhibitors for enzymes involved in disease pathways.
- Receptor Modulation : Some compounds interact with specific receptors (e.g., EP1 receptor antagonists), influencing cellular responses.
- Oxidative Stress Reduction : Pyrazoles may exhibit antioxidant properties that help mitigate oxidative damage in cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?
- Methodological Answer : The core synthesis involves solvent thermal decomposition and regioselective functionalization. For example, 4-chloro derivatives are synthesized via chlorination of pyrazolo[1,5-a]pyrazine precursors under reflux with POCl₃ or PCl₅. Subsequent coupling with 3,4-dimethylphenyl groups is achieved through Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids. Key factors include temperature control (80–120°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents to minimize byproducts. Yields typically range from 55–75% after column chromatography .
Q. How are structural and purity validations performed for this compound?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyrazine protons, δ 2.3–2.5 ppm for methyl groups), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and FT-IR to verify functional groups (e.g., C-Cl stretches at ~550 cm⁻¹). Purity is assessed via HPLC with C18 columns (95–99% purity) and melting point analysis (observed 118–120°C vs. calculated values) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization at position 7 of the pyrazolo[1,5-a]pyrazine scaffold?
- Methodological Answer : Regioselective modifications require steric and electronic control. For example, silylformamidine derivatives enable selective C-H activation at position 7 under mild conditions (e.g., benzene solvent, 40°C). Computational modeling (DFT) predicts electron density distribution, guiding substituent placement. Experimental validation shows nitro or bromo groups at position 3 enhance reactivity at position 7 by directing electrophiles via resonance effects .
Q. How can contradictory spectral data (e.g., NMR shifts) between synthesized derivatives and theoretical predictions be resolved?
- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or crystallographic packing. For instance, DMSO-d₆ vs. CDCl₃ solvents shift aromatic proton signals by 0.1–0.3 ppm. Tautomeric equilibria in solution are resolved via variable-temperature NMR. Single-crystal X-ray diffraction (e.g., CCDC data) provides definitive structural assignments, as demonstrated for trifluoromethyl-substituted analogs .
Q. What in silico approaches predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling identify potential targets (e.g., kinase inhibitors). ADMET predictions using SwissADME assess bioavailability (%ABS >60) and blood-brain barrier penetration (logBB <0.3). QSAR models correlate substituent electronegativity (Hammett σ values) with antifungal IC₅₀ data, showing chloro and nitro groups enhance activity .
Experimental Design and Data Analysis
Q. How to optimize reaction conditions for introducing trifluoromethyl groups at position 7?
- Methodological Answer : Use Ullmann-type coupling with CuI/1,10-phenanthroline in DMSO at 100°C. Screen CF₃ sources (e.g., TMSCF₃ vs. CF₃I): TMSCF₃ gives higher yields (70%) but requires anhydrous conditions. Monitor reaction progress via TLC (Rf 0.4 in hexane:EtOAc 3:1). Post-reaction, purify via silica gel chromatography and confirm substitution via ¹⁹F NMR (δ -60 to -65 ppm) .
Q. What analytical techniques differentiate between polymorphic forms of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
